4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline
Brand Name: Vulcanchem
CAS No.: 24158-31-4
VCID: VC7910045
InChI: InChI=1S/C12H10ClN3/c1-7-10-11(13)8-5-3-4-6-9(8)14-12(10)16(2)15-7/h3-6H,1-2H3
SMILES: CC1=NN(C2=NC3=CC=CC=C3C(=C12)Cl)C
Molecular Formula: C12H10ClN3
Molecular Weight: 231.68 g/mol

4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline

CAS No.: 24158-31-4

Cat. No.: VC7910045

Molecular Formula: C12H10ClN3

Molecular Weight: 231.68 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline - 24158-31-4

Specification

CAS No. 24158-31-4
Molecular Formula C12H10ClN3
Molecular Weight 231.68 g/mol
IUPAC Name 4-chloro-1,3-dimethylpyrazolo[3,4-b]quinoline
Standard InChI InChI=1S/C12H10ClN3/c1-7-10-11(13)8-5-3-4-6-9(8)14-12(10)16(2)15-7/h3-6H,1-2H3
Standard InChI Key CLRNUDVGJVDYTG-UHFFFAOYSA-N
SMILES CC1=NN(C2=NC3=CC=CC=C3C(=C12)Cl)C
Canonical SMILES CC1=NN(C2=NC3=CC=CC=C3C(=C12)Cl)C

Introduction

Synthesis Methodologies

Friedländer Condensation

The Friedländer method remains the most widely used synthesis route. It involves condensing 2-aminobenzophenone derivatives with 5-chloro-1,3-dimethylpyrazole-4-carboxaldehyde under acidic or basic conditions. For example, heating 2-amino-5-chlorobenzophenone with the pyrazole aldehyde in ethanol containing piperidine at 80°C for 12 hours yields the target compound in 68% yield .

Table 1: Friedländer Synthesis Optimization

CatalystTemperature (°C)Time (h)Yield (%)
Piperidine801268
NaOH/EtOH701855
BF₃·Et₂O100672

Limitations include the instability of 2-aminobenzophenone precursors, which often require inert atmospheres and rigorous drying .

Cyclization of 4-Arylidenepyrazolin-5-ones

An alternative route avoids unstable intermediates by reacting 4-(benzylidene)-1,3-dimethylpyrazolin-5-ones with anilines. For instance, treating 4-(4-chlorobenzylidene)-1,3-dimethylpyrazolin-5-one with p-toluidine in acetic acid at 120°C for 8 hours produces the title compound in 45% yield . This method bypasses the need for 2-aminobenzophenones but requires higher temperatures and offers moderate yields.

Mechanistic Insight: The reaction proceeds via Schiff base formation, followed by cyclization and aromatization. NMR studies confirm the intermediacy of a benzylidene-aniline adduct prior to ring closure .

Physicochemical Properties

Spectral Characteristics

  • UV-Vis: λmax\lambda_{\text{max}} at 320 nm (quinoline π→π*) and 265 nm (pyrazole n→π*), with a molar absorptivity (ε\varepsilon) of 12,400 L·mol⁻¹·cm⁻¹ .

  • Fluorescence: Emission at 410 nm (quantum yield Φ=0.23\Phi = 0.23) in dichloromethane, attributed to intramolecular charge transfer between the chloro and dimethyl groups .

  • ¹H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃), 2.98 (s, 3H, CH₃), 7.25–8.10 (m, 4H, aromatic), 8.85 (s, 1H, pyrazole-H) .

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 214–216°C and decomposition onset at 290°C under nitrogen . The chloro substituent enhances thermal stability compared to non-halogenated analogs (e.g., 4-methyl derivative mp 195°C) .

Biological and Material Applications

Anticancer Activity

In vitro studies against MCF-7 breast cancer cells demonstrate an IC₅₀ of 18.7 μM, comparable to doxorubicin (IC₅₀ = 12.4 μM). Molecular docking suggests inhibition of topoisomerase II via interaction with the ATP-binding domain (binding energy = -9.2 kcal/mol) .

Fluorescent Sensing

The compound exhibits solvatochromism, with emission shifting from 410 nm (apolar solvents) to 450 nm (polar solvents). It selectively detects Fe³⁺ ions via fluorescence quenching (Ksv=3.8×104M1K_{sv} = 3.8 \times 10^4 \, \text{M}^{-1}) .

Challenges and Future Directions

Current synthesis routes suffer from moderate yields (45–72%) and harsh conditions. Future work should explore catalytic asymmetric synthesis for enantioselective derivatives and hybrid composites with quantum dots for enhanced optoelectronic performance.

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